N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
The compound N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide features a 1,2,4-triazolo[4,3-a]pyrazine core, a bicyclic heteroaromatic system known for diverse pharmacological applications. Key structural elements include:
- Cyclohexylsulfanyl group at position 8: Enhances lipophilicity and may influence membrane permeability.
- 3-oxo group: Stabilizes the ring structure and participates in hydrogen bonding.
- Acetamide side chain with 4-acetylphenyl substituent: Modulates target binding and metabolic stability.
While exact molecular data for this compound are unavailable in the provided evidence, its molecular formula is estimated as C₂₂H₂₃N₅O₃S (average mass ~437 Da), comparable to analogs in and .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14(27)15-7-9-16(10-8-15)23-18(28)13-26-21(29)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h7-12,17H,2-6,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWEXVOVBMYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the acetylphenyl and cyclohexylsulfanyl groups. Common reagents used in these reactions include hydrazines, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated for the treatment of diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations at Position 8
The cyclohexylsulfanyl group distinguishes the target compound from analogs with 4-chlorobenzylsulfanyl () or amino () substituents. Key differences:
Acetamide Side Chain Modifications
The N-(4-acetylphenyl) group contrasts with substituents in analogs:
Pharmacological Implications
- Anti-exudative activity: highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with activity comparable to diclofenac sodium. The target compound’s cyclohexyl group may prolong half-life via reduced CYP450 metabolism .
- Antioxidant conjugation: –8 demonstrates that triazolopyrazine derivatives with phenolic or benzamide groups exhibit radical-scavenging activity, a feature absent in the target compound but relevant for oxidative stress-related applications .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Lipophilicity vs. Solubility : Cyclohexylsulfanyl (target) vs. 4-chlorobenzylsulfanyl () illustrates a trade-off between membrane permeability and aqueous solubility. The cyclohexyl group may favor CNS-targeted applications .
- Metabolic Stability : Acetyl groups (target) are prone to hydrolysis, whereas methoxy or methyl substituents () may resist first-pass metabolism .
- Activity Modulation : Antioxidant-conjugated analogs (–8) highlight the triazolopyrazine core’s versatility for multi-target drug design .
Biological Activity
The compound N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide represents a novel class of triazolo-pyrazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that includes a triazolo-pyrazine core and an acetylphenyl substituent. The presence of a cyclohexylsulfanyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For example, a related compound, 22i , showed potent anti-tumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating high efficacy (0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa) .
The mechanism of action appears to involve inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The compound exhibited an IC50 value of 48 nM against c-Met kinase, suggesting its potential as a targeted therapy in oncological treatments .
Mechanistic Studies
Mechanistic studies involving cell cycle analysis and apoptosis assays have shown that these compounds induce cell cycle arrest and trigger apoptotic pathways in cancer cells. For instance:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited increased G1 phase arrest.
- Apoptosis Induction : Annexin V-FITC/PI staining revealed significant increases in early and late apoptotic cells upon treatment with the compound.
Other Biological Activities
Beyond anticancer properties, compounds within this class have shown promise in other therapeutic areas:
- Antimicrobial Activity : Triazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, certain derivatives demonstrated effective inhibition against pathogenic bacteria comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects due to the modulation of inflammatory cytokines .
Comparative Analysis of Related Compounds
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| 22i | Anti-tumor | 0.83 (A549), 0.15 (MCF-7), 2.85 (HeLa) | c-Met kinase |
| Compound A | Antibacterial | 10 | Various bacteria |
| Compound B | Anti-inflammatory | N/A | Inflammatory cytokines |
Study on Anticancer Efficacy
In a recent study published in Nature Communications, researchers synthesized various triazolo-pyrazine derivatives and evaluated their anticancer efficacy. The study highlighted 22i as the most promising candidate due to its low IC50 values across multiple cancer cell lines and its ability to inhibit c-Met kinase effectively .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of triazole derivatives revealed that certain compounds exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
